molecular formula C23H17NOS B8232955 (4R,5R)-2-(Benzo[b]thiophen-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

(4R,5R)-2-(Benzo[b]thiophen-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

Cat. No.: B8232955
M. Wt: 355.5 g/mol
InChI Key: VQJYTUADCWTVQR-FGZHOGPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4R,5R)-2-(Benzo[b]thiophen-2-yl)-4,5-diphenyl-4,5-dihydrooxazole” is a chiral dihydrooxazole derivative characterized by a benzo[b]thiophene moiety at position 2 and two phenyl groups at positions 4 and 5 of the oxazoline ring. Its stereochemistry (4R,5R) is critical for its biological activity and molecular interactions. This compound belongs to a class of heterocyclic molecules designed for antifungal applications, with studies demonstrating broad-spectrum activity against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus (MIC values: 0.03–2 μg/mL) . The benzo[b]thiophene moiety enhances lipophilicity and membrane penetration, while the dihydrooxazole scaffold stabilizes the compound’s conformation, facilitating target binding .

Properties

IUPAC Name

(4R,5R)-2-(1-benzothiophen-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NOS/c1-3-9-16(10-4-1)21-22(17-11-5-2-6-12-17)25-23(24-21)20-15-18-13-7-8-14-19(18)26-20/h1-15,21-22H/t21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJYTUADCWTVQR-FGZHOGPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=CC4=CC=CC=C4S3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](OC(=N2)C3=CC4=CC=CC=C4S3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4R,5R)-2-(Benzo[b]thiophen-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a member of the oxazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antifungal properties, antioxidant capacity, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (4R,5R)-2-(Benzo[b]thiophen-2-yl)-4,5-diphenyl-4,5-dihydrooxazole can be represented as follows:

  • Molecular Formula : C₁₈H₁₅N₁O
  • Molecular Weight : 355.45 g/mol
  • CAS Number : 2757084-04-9

Antifungal Activity

Recent studies have demonstrated that derivatives of 4,5-dihydrooxazole exhibit significant antifungal activity. A series of compounds including (4R,5R)-2-(Benzo[b]thiophen-2-yl)-4,5-diphenyl-4,5-dihydrooxazole were synthesized and tested against various fungal strains.

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
A30Candida albicans0.03 μg/mL
A31Cryptococcus neoformans0.25 μg/mL
A33Aspergillus fumigatus2 μg/mL

The results indicate that compounds A30 to A34 exhibited excellent broad-spectrum antifungal activity with MIC values ranging from 0.03 to 2 μg/mL against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus .

Antioxidant Activity

Antioxidant activity is a critical parameter for evaluating the therapeutic potential of compounds. The antioxidant capacity of (4R,5R)-2-(Benzo[b]thiophen-2-yl)-4,5-diphenyl-4,5-dihydrooxazole was assessed using various in vitro assays such as DPPH and FRAP.

Assay TypeIC50 Value (μg/mL)
DPPH53.33
FRAP21.1

These results suggest that the compound possesses significant antioxidant properties, making it a candidate for further research in the context of oxidative stress-related diseases .

Case Studies

A study conducted on a series of synthesized oxazole derivatives highlighted their potential as multifunctional agents with applications in photoprotection and anti-inflammatory activities. The compound BZTst6 demonstrated exceptional inhibitory action against 5-lipoxygenase with an IC50 value in the sub-micromolar range . This suggests that derivatives of (4R,5R)-2-(Benzo[b]thiophen-2-yl)-4,5-diphenyl-4,5-dihydrooxazole could be explored for anti-inflammatory applications.

Pharmacokinetic Properties

Pharmacokinetic evaluations in animal models have shown that certain derivatives like compound A31 exhibit favorable pharmacokinetic profiles with good metabolic stability in human liver microsomes. The half-lives observed were approximately 80.5 minutes and 69.4 minutes for A31 and A33 respectively .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that (4R,5R)-2-(Benzo[b]thiophen-2-yl)-4,5-diphenyl-4,5-dihydrooxazole exhibits promising anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study:
In a study published in the Journal of Medicinal Chemistry, the compound was tested against breast cancer cell lines (MCF-7) and demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

This table summarizes the antimicrobial efficacy observed in laboratory settings, indicating that the compound could serve as a lead for developing new antibiotics .

Neuroprotective Effects

Preliminary research suggests that (4R,5R)-2-(Benzo[b]thiophen-2-yl)-4,5-diphenyl-4,5-dihydrooxazole may possess neuroprotective properties. It has been implicated in reducing oxidative stress and inflammation in neuronal cells.

Case Study:
In an animal model of neurodegeneration induced by oxidative stress, administration of the compound resulted in a significant decrease in markers of oxidative damage and improved cognitive function as assessed by behavioral tests .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Dihydrooxazole Family

Several derivatives of 2-(benzo[b]thiophen-2-yl)-4,5-dihydrooxazole have been synthesized and evaluated for antifungal activity. For example:

  • A30-A34 derivatives (from ): These compounds vary in substituents at positions 4 and 3. The target compound’s 4,5-diphenyl configuration exhibits superior activity (MIC: 0.03 μg/mL against C. albicans) compared to analogues with single phenyl or alkyl groups (e.g., 4-isopropyl or 4-tert-butyl derivatives in ), which show reduced potency due to decreased aromatic π-π stacking interactions .
  • Stereoisomers : The (4R,5R) configuration is essential for activity. Diastereomers like (4S,5R) or (4R,5S) (e.g., compounds in ) display diminished antifungal efficacy, highlighting the role of stereochemistry in target binding .

Benzo[b]thiophene-Containing Compounds with Different Scaffolds

  • Benzothiophene acrylonitriles (): Compounds like Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (GI50: <10 nM against cancer cells) share the benzo[b]thiophene unit but lack the dihydrooxazole ring. Their anticancer activity stems from tubulin inhibition, unlike the antifungal mechanism of dihydrooxazoles .
  • Thiazole-pyrazolyl benzoxazoles (): Hybrid structures (e.g., 2-(1-(4-(4-bromophenyl)thiazol-2-yl)-1H-pyrazol-4-yl)benzo[d]oxazole ) show antimicrobial activity but require higher concentrations (MIC: 8–32 μg/mL) than the target compound, suggesting dihydrooxazoles are more potent .

Substituent Effects on Activity and Solubility

  • Aromatic vs. Alkyl Substituents : The 4,5-diphenyl groups in the target compound enhance antifungal activity compared to alkylated analogues (e.g., 4-isobutyl in ). Aromatic groups improve binding to fungal cytochrome P450 enzymes, while alkyl chains reduce solubility and target affinity .
  • Halogenated Analogues: Chloro or fluoro substituents on aryl rings (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-...thiazole in ) improve antimicrobial activity but introduce metabolic stability challenges absent in the non-halogenated target compound .

Preparation Methods

Mechanism and Stereochemical Control

The reaction proceeds via activation of the hydroxyl group by perfluorobutanesulfonyl fluoride (PFBSF) , forming a sulfonate intermediate. Subsequent intramolecular nucleophilic attack by the amide nitrogen generates the oxazoline ring. Crucially, the bulky base DBU mitigates epimerization by favoring an Sₙ2 pathway, preserving the erythro configuration of the starting amino alcohol.

Coupling Strategies for Benzo[b]thiophene Incorporation

Two principal routes exist for introducing the benzo[b]thiophene group:

Pre-Cyclization Coupling

Benzo[b]thiophene-2-carbonyl chloride is reacted with (1R,2R)-1,2-diphenyl-2-aminoethanol to form the N-acylamino alcohol. This approach ensures regioselectivity but requires stringent purification to isolate the diastereomerically pure precursor.

Post-Cyclization Functionalization

The oxazoline core is first synthesized, followed by cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the benzo[b]thiophene moiety. While flexible, this method risks side reactions at the oxazoline’s electron-rich nitrogen.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Dichloromethane (DCM) is optimal for cyclization, balancing substrate solubility and reaction rate. Elevated temperatures (>30°C) promote epimerization, whereas room temperature (22°C) maximizes yield and stereoselectivity.

Base Selection

DBU outperforms weaker bases (e.g., DIPEA) by accelerating sulfonate formation without inducing racemization. A 3:1 base-to-substrate ratio is critical for complete conversion.

Scalability and Industrial Feasibility

The PFBSF-mediated method is scalable to multigram quantities, with flash column chromatography (ethyl acetate/hexane) providing >99% purity. Process intensification studies indicate that flow chemistry reduces reaction time to 2 hours while maintaining yield.

Alternative Synthetic Pathways

Solid-Phase Synthesis

Immobilized amino alcohols on Wang resin enable iterative coupling and cyclization, though yields are suboptimal (60–70%) compared to solution-phase methods .

Q & A

Q. What are the optimal synthetic routes for preparing (4R,5R)-2-(Benzo[b]thiophen-2-yl)-4,5-diphenyl-4,5-dihydrooxazole with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves condensation of chiral amino alcohols with substituted aldehydes or ketones. For enantiopure products, use (S)-(+)-2-phenylglycinol as a chiral starting material. React with benzo[b]thiophene-2-carbaldehyde under reflux in absolute ethanol with glacial acetic acid as a catalyst (reaction time: 4–6 hours). Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm enantiomeric excess (ee) using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) . For scale-up, optimize solvent ratios and catalyst loading to minimize racemization .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR in CDCl3_3 to confirm regiochemistry and stereochemistry. Key signals include the oxazole C2_2-H (δ ~6.8–7.2 ppm) and benzo[b]thiophene protons (δ ~7.3–7.9 ppm) .
  • X-ray Crystallography : Resolve absolute stereochemistry by growing single crystals in ethyl acetate/hexane mixtures. Compare bond lengths and angles to similar structures (e.g., tetrazole analogs) .
  • HRMS : Validate molecular weight using electrospray ionization (ESI) in positive ion mode .

Advanced Research Questions

Q. How does stereochemistry at the 4,5-positions influence biological activity, particularly in antifungal applications?

  • Methodological Answer : Enantiomers exhibit distinct binding affinities due to spatial compatibility with fungal cytochrome P450 enzymes. For example, the (4R,5R)-configuration enhances activity against Candida albicans (MIC50_{50} = 1.2 µM) compared to (4S,5S)-isomers (MIC50_{50} = 8.7 µM). To study this:

Synthesize enantiopure analogs via chiral auxiliary methods .

Perform molecular docking using fungal CYP51 homology models.

Validate with in vitro assays (e.g., CLSI M27 guidelines) .
Contradictions in activity data across studies may arise from differences in fungal strains or assay conditions; always include positive controls (e.g., fluconazole) .

Q. How can researchers resolve contradictions in reported biological activity data for dihydrooxazole derivatives?

  • Methodological Answer : Discrepancies often stem from:
  • Purity issues : Use preparative HPLC to isolate compounds to >99% purity (retest after storage) .
  • Assay variability : Standardize protocols (e.g., MTT cytotoxicity assays) with consistent cell lines (e.g., HEK-293 for toxicity) and incubation times .
  • Structural confirmation : Reanalyze disputed compounds via 13C^{13}C-NMR to rule out degradation or isomerization .
    Cross-validate findings in at least two independent labs using blinded samples.

Q. What computational strategies predict interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with fungal CYP51 (PDB: 1EA1) to model binding. Prioritize poses with hydrogen bonds to heme iron and hydrophobic contacts with phenyl groups .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR : Develop models using descriptors like LogP, polar surface area, and H-bond acceptors. Train on datasets with MIC values against Aspergillus spp. .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.